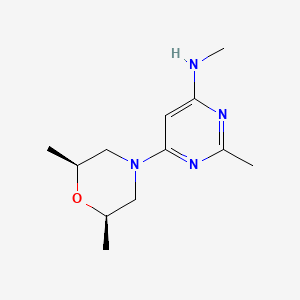![molecular formula C9H12N4 B1474740 2-乙基-4,5,6,7-四氢-2H-吡唑并[4,3-c]吡啶-3-碳腈 CAS No. 1780845-79-5](/img/structure/B1474740.png)
2-乙基-4,5,6,7-四氢-2H-吡唑并[4,3-c]吡啶-3-碳腈
描述
Synthesis Analysis
The synthesis of similar compounds, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, has been reported. The process involves an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines, followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .科学研究应用
合成与材料科学
2-乙基-4,5,6,7-四氢-2H-吡唑并[4,3-c]吡啶-3-碳腈是有机合成和材料科学领域感兴趣的化合物。这种化学物质已被探索用于各个领域的潜在应用,包括开发腐蚀抑制剂,在微波辅助和超声波辅助合成中创造新型有机化合物,以及探索其电子和结构性质,为电子器件的潜在应用提供支持。
腐蚀抑制:研究表明,类似于2-乙基-4,5,6,7-四氢-2H-吡唑并[4,3-c]吡啶-3-碳腈的吡唑并[3,4-b]吡啶衍生物具有潜在的腐蚀抑制作用,可用于酸性环境中的轻钢和铜的腐蚀抑制。这些研究涉及合成各种衍生物,并使用电化学阻抗谱和动电位极化测量等技术测试它们的有效性。结果表明这些化合物作为混合型抑制剂,提供了对腐蚀的保护,这对于延长工业应用中金属结构和部件的寿命至关重要(Dandia et al., 2013),(Sudheer & Quraishi, 2015)。
有机合成:该化合物及其衍生物已通过各种方法合成,包括一锅法、三组分反应和微波诱导的立体选择性合成。这些方法突出了合成复杂的吡唑并[3,4-b]吡啶衍生物的多功能性和效率,这些衍生物可以作为进一步化学修饰和在药物化学和材料科学中应用的前体(Rahmati, 2010),(Rahmati & Kouzehrash, 2011)。
电子器件和材料:研究还关注吡唑并[4,3-b]吡啶衍生物的结构和光学性质,评估其稳定性、晶体性质以及在光电器件如光传感器和二极管中的适用性。从这些化合物中得出的光学带隙和二极管特性表明其在光电子器件开发中具有潜在用途,突显了化学合成和表征在材料科学和技术进步中的重要性(El-Menyawy et al., 2019),(Zedan et al., 2020)。
作用机制
Target of Action
Similar compounds have been shown to have antiproliferative activity against cancer cell lines .
Mode of Action
Related compounds have been shown to induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . These actions suggest a complex mode of action that combines antiproliferative effects with the induction of cell death .
Biochemical Pathways
The activation of caspase 9 and the induction of parp-1 cleavage suggest that this compound may affect the apoptotic pathway .
Result of Action
Related compounds have been shown to display low micromolar gi 50 values against k562, mv4-11, and mcf-7 cancer cell lines . This suggests that the compound may have potent antiproliferative effects.
生化分析
Biochemical Properties
2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile can induce apoptosis in cancer cells. Additionally, it interacts with caspase 9, an initiator enzyme of the apoptotic cascade, leading to programmed cell death . The compound also affects the expression levels of proliferating cell nuclear antigen (PCNA), a protein associated with cell proliferation .
Cellular Effects
The effects of 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase 9 and cleaving PARP-1 . It also influences cell signaling pathways by reducing the expression of PCNA, thereby inhibiting cell proliferation . Furthermore, 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile affects cellular metabolism by inducing fragmentation of microtubule-associated protein 1-light chain 3 (LC3), which is involved in autophagy .
Molecular Mechanism
At the molecular level, 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile exerts its effects through several mechanisms. The compound binds to PARP-1, inhibiting its activity and leading to the accumulation of DNA damage . This triggers the activation of caspase 9, which in turn activates downstream caspases, resulting in apoptosis . Additionally, the compound reduces the expression of PCNA, thereby inhibiting DNA synthesis and cell proliferation . The induction of LC3 fragmentation further contributes to the compound’s ability to induce autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . In in vitro studies, prolonged exposure to the compound has been shown to enhance its apoptotic effects, while in vivo studies indicate potential long-term impacts on tissue homeostasis .
Dosage Effects in Animal Models
The effects of 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, it can cause adverse effects such as tissue damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic potential while minimizing toxicity .
Metabolic Pathways
2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . This interaction affects the metabolic flux and alters the levels of various metabolites . Additionally, the compound’s influence on autophagy-related pathways further impacts cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution is also influenced by its physicochemical properties, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with PARP-1 and other nuclear proteins . Additionally, it is found in the cytoplasm, where it induces autophagy by interacting with LC3 . The compound’s localization is directed by specific targeting signals and post-translational modifications .
属性
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-2-13-9(5-10)7-6-11-4-3-8(7)12-13/h11H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPFEFXCGKRUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CNCCC2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1474662.png)
![2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474664.png)



![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474668.png)




![2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1474680.png)
